molecular formula C11H16O2 B1428353 2-(2-Ethoxyphenyl)propan-2-ol CAS No. 1342640-77-0

2-(2-Ethoxyphenyl)propan-2-ol

Cat. No. B1428353
M. Wt: 180.24 g/mol
InChI Key: UZCWOBBMYUTGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxyphenyl)propan-2-ol, also known as 2-ethoxy-2-phenylpropane, is a chemical compound used in a variety of applications, including pharmaceuticals, cosmetics, and industrial products. It is a colorless liquid with a faint odor and a boiling point of 150°C. It is soluble in water and has a molecular weight of 166.21 g/mol. 2-ethoxy-2-phenylpropane is a versatile compound with a wide range of applications, making it an important chemical in the industry.

Scientific Research Applications

Adsorption and Decomposition on Carbon Catalysts

Research by Zawadzki et al. (2001) investigated the adsorption and decomposition of propan-2-ol on carbon and carbon-supported metal catalysts, which could be relevant to 2-(2-Ethoxyphenyl)propan-2-ol. This study utilized in situ infrared spectroscopy and found that unoxidized carbon exhibits low catalytic activity in the decomposition of propan-2-ol, while oxidized surfaces, especially those containing metal, promote its decomposition primarily through dehydrogenation (Zawadzki et al., 2001).

Potential as an Anticancer Drug

T. Nishizaki et al. (2014) synthesized a naftopidil analogue, a derivative of propan-2-ol, as a new anticancer drug. This derivative induced cell death in a variety of human cancer cell lines and suppressed tumor growth in mice, showing potential as a promising anticancer treatment (Nishizaki et al., 2014).

Quantification in Pharmacokinetic Study

M. Walczak (2014) developed a method for quantifying new aminopropan-2-ol derivatives in rat serum, using liquid chromatography-tandem mass spectrometry. This technique is crucial for understanding the pharmacokinetics of such compounds (Walczak, 2014).

Solubility Measurement and Modeling

A study by Ramesh Tangirala et al. (2018) focused on the solubility of para-methoxyphenylacetic acid in various solvents including propan-2-ol. Understanding the solubility behavior in different solvents is vital for designing purification processes via crystallization (Tangirala et al., 2018).

Adrenolytic Activity Study

Groszek et al. (2010) synthesized new propanolamines and tested them for various activities including electrographic, antiarrhythmic, hypotensive, and spasmolytic activities. This study enhances understanding of adrenolytic properties of propan-2-ol derivatives (Groszek et al., 2010).

Investigation in Binary Mixtures

A study by M. Khodadadi-Moghaddam et al. (2009) determined solvatochromic parameters for binary mixtures of propan-2-ol with various solvents. Such studies are crucial in understanding solute-solvent interactions in different chemical mixtures (Khodadadi-Moghaddam et al., 2009).

properties

IUPAC Name

2-(2-ethoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-13-10-8-6-5-7-9(10)11(2,3)12/h5-8,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCWOBBMYUTGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyphenyl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Ethoxyphenyl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(2-Ethoxyphenyl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
2-(2-Ethoxyphenyl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
2-(2-Ethoxyphenyl)propan-2-ol
Reactant of Route 5
Reactant of Route 5
2-(2-Ethoxyphenyl)propan-2-ol
Reactant of Route 6
Reactant of Route 6
2-(2-Ethoxyphenyl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.